4-((2-Hydroxyethyl)amino)benzaldehyde
Overview
Description
4-((2-Hydroxyethyl)amino)benzaldehyde is a chemical compound with the molecular formula C9H11NO2. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) . This compound is widely used as an analytical reagent, particularly for the determination of specific metal ions like copper, chromium, and iron . It also plays a crucial role in various pharmaceutical and chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-((2-Hydroxyethyl)amino)benzaldehyde typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the action of a catalyst . The reaction conditions include maintaining an appropriate temperature and using a suitable solvent to facilitate the reaction. The process can be summarized as follows:
- p-fluorobenzaldehyde or p-chlorobenzaldehyde and diethanolamine.
Catalyst: A suitable catalyst to promote the reaction.
Solvent: An appropriate solvent to dissolve the reactants and facilitate the reaction.
Temperature: The reaction is carried out at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to control reaction conditions and ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxyethyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the amino or aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-((2-Hydroxyethyl)amino)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an analytical reagent for the determination of metal ions such as copper, chromium, and iron.
Biology: The compound is used in various biochemical assays and studies involving enzyme activity and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2-Hydroxyethyl)amino)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical and chemical reactions. These interactions are crucial for its role as an analytical reagent and in drug development.
Comparison with Similar Compounds
4-((2-Hydroxyethyl)amino)benzaldehyde can be compared with other similar compounds, such as:
4-(Bis(2-hydroxyethyl)amino)benzaldehyde: Similar in structure but with different substituents on the benzaldehyde ring.
4-(Dimethylamino)benzaldehyde: Contains dimethylamino groups instead of hydroxyethylamino groups.
4-(Methoxy)benzaldehyde: Contains a methoxy group instead of an amino group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
IUPAC Name |
4-(2-hydroxyethylamino)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-5-10-9-3-1-8(7-12)2-4-9/h1-4,7,10-11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHQRMOQFIWZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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